7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid
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Overview
Description
7,8-Dihydroxy-1-Methoxy-3-Methyl-10-Oxo-4,10-Dihydro-1h,3h-Pyrano[4,3-B]Chromene-9-Carboxylic Acid is an organic heterotricyclic compound. This compound is isolated from the fungus Chaetomium funicola and exhibits inhibitory activity against metallo-β-lactamases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-1-Methoxy-3-Methyl-10-Oxo-4,10-Dihydro-1h,3h-Pyrano[4,3-B]Chromene-9-Carboxylic Acid involves multiple steps. One common method involves the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide . The detailed reaction conditions and steps can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-1-Methoxy-3-Methyl-10-Oxo-4,10-Dihydro-1h,3h-Pyrano[4,3-B]Chromene-9-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted chromenes .
Scientific Research Applications
7,8-Dihydroxy-1-Methoxy-3-Methyl-10-Oxo-4,10-Dihydro-1h,3h-Pyrano[4,3-B]Chromene-9-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing it from hydrolyzing the antibiotic . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydroxy-3,4-Dihydro-1-Methoxy-3-Methyl-10-Oxo-1H,10H-Pyrano[4,3-B]Benzopyran-9-Carboxylic Acid
- (3R)-3,7,8-Trihydroxy-3-Methyl-10-Oxo-4,10-Dihydro-1H,3H-Pyrano[4,3-B]Chromene-9-Carboxylic Acid
Uniqueness
7,8-Dihydroxy-1-Methoxy-3-Methyl-10-Oxo-4,10-Dihydro-1h,3h-Pyrano[4,3-B]Chromene-9-Carboxylic Acid is unique due to its specific inhibitory activity against metallo-β-lactamases, which is not commonly found in other similar compounds. This makes it a valuable compound for research in antibiotic resistance .
Properties
CAS No. |
335377-65-6 |
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Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
(1R,3S)-7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid |
InChI |
InChI=1S/C15H14O8/c1-5-3-7-10(15(21-2)22-5)13(18)9-8(23-7)4-6(16)12(17)11(9)14(19)20/h4-5,15-17H,3H2,1-2H3,(H,19,20)/t5-,15+/m0/s1 |
InChI Key |
RSFJMLCZHPZXCW-AANKLQPISA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H](O1)OC)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O |
Canonical SMILES |
CC1CC2=C(C(O1)OC)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O |
Origin of Product |
United States |
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